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molecular formula C9H6BrNO B1269170 3-(4-Bromophenyl)-3-oxopropanenitrile CAS No. 4592-94-3

3-(4-Bromophenyl)-3-oxopropanenitrile

Cat. No. B1269170
M. Wt: 224.05 g/mol
InChI Key: HSNWUXWZCSDJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282516B2

Procedure details

A solution containing 9.4 g of KCN in 20 ml of water is prepared and then it is poured dropwise over a mixture containing 20 g of 2-bromo-1-(4-bromophenyl)ethanone dissolved in 800 ml of 90% ethanol. After stirring for 5 hours at RT, the solid formed is filtered and then it is rinsed with ice-cold water. The solid obtained is dissolved in 400 ml of water and then activated charcoal is added, the mixture is kept stirring for 20 minutes, and then filtered on Celite®. The filtrate obtained is treated with HCl at 10% and the white precipitate formed is filtered, washed with water and then dried under vacuum. 7.63 g of the expected compound are obtained. m.p.=164° C.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].Br[CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=1)=[O:7].C.Cl>O.C(O)C>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:6](=[O:7])[CH2:5][C:1]#[N:2])=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
ADDITION
Type
ADDITION
Details
it is poured dropwise over a mixture
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
it is rinsed with ice-cold water
CUSTOM
Type
CUSTOM
Details
The solid obtained
STIRRING
Type
STIRRING
Details
the mixture is kept stirring for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered on Celite®
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CUSTOM
Type
CUSTOM
Details
the white precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.63 g
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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